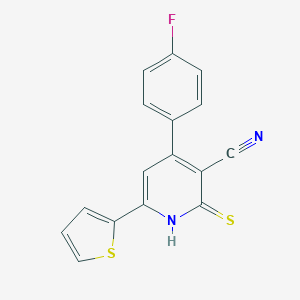
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FST-100 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of FST-100 is not fully understood, but studies have shown that it targets multiple signaling pathways involved in cancer cell growth and survival. FST-100 has been shown to inhibit the activity of AKT, a protein kinase that is commonly overexpressed in cancer cells and promotes cell survival and growth. FST-100 has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that FST-100 has minimal toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. FST-100 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic process. FST-100 has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix and promote tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FST-100 is its potency and selectivity towards cancer cells. FST-100 has been shown to have IC50 values in the nanomolar range against various cancer cell lines, indicating its potential as a potent anti-cancer agent. However, one of the limitations of FST-100 is its poor solubility, which can limit its use in in vivo studies. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of FST-100 in vivo.
Direcciones Futuras
For the research on FST-100 include the development of more efficient synthesis methods and the optimization of its pharmacokinetic and pharmacodynamic properties for in vivo studies. Additionally, further studies are needed to determine the efficacy of FST-100 in animal models of cancer and to investigate its potential applications in other fields, such as inflammatory diseases and neurodegenerative disorders.
In conclusion, FST-100 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of FST-100, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of FST-100 in various fields.
Métodos De Síntesis
The synthesis of FST-100 involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-butene-2-one. This intermediate is then reacted with thiophene-2-carboxaldehyde in the presence of ammonium acetate to form 4-(4-fluorophenyl)-2-thiophen-2-yl-3-buten-2-one. The final step involves the reaction of this intermediate with elemental sulfur and ammonium acetate to form FST-100.
Aplicaciones Científicas De Investigación
FST-100 has been studied extensively for its potential applications in various fields. One of the most promising applications of FST-100 is in the field of cancer research. Studies have shown that FST-100 has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. FST-100 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2S2/c17-11-5-3-10(4-6-11)12-8-14(15-2-1-7-21-15)19-16(20)13(12)9-18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQECBHJWPMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410110 |
Source


|
| Record name | AC1NPSRD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-3-carbonitrile | |
CAS RN |
6926-89-2 |
Source


|
| Record name | AC1NPSRD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
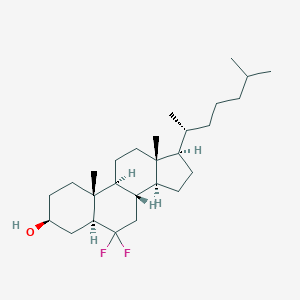
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
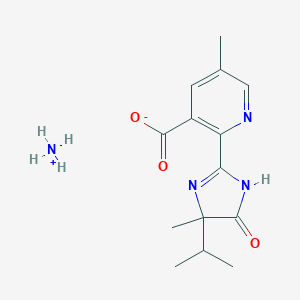
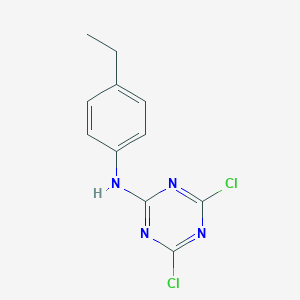


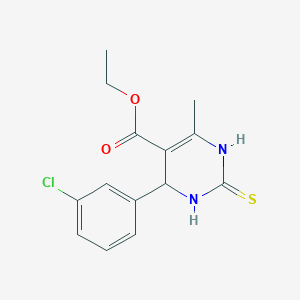
![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)


![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
